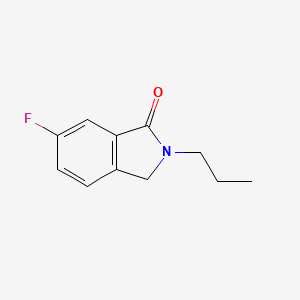
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The chloromethyl and sulfonyl chloride groups attached to the thiazole ring make it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chloromethylation of 1,3-thiazole-5-sulfonyl chloride. This reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the thiazole ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed to reduce the sulfonyl chloride group.
Major Products Formed
Substitution Products: Derivatives with various functional groups attached to the thiazole ring.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfonamides.
科学研究应用
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the chloromethyl and sulfonyl chloride groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids . The thiazole ring can also interact with specific molecular targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the thiazole ring and sulfonyl chloride group.
Chloromethyl methyl ether: Contains a chloromethyl group but differs in the rest of the structure.
Chloromethane: A simpler compound with only a chloromethyl group.
Uniqueness
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the thiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler chloromethyl compounds .
属性
分子式 |
C4H3Cl2NO2S2 |
|---|---|
分子量 |
232.1 g/mol |
IUPAC 名称 |
4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-1-3-4(10-2-7-3)11(6,8)9/h2H,1H2 |
InChI 键 |
WTBRPUFEWMVKDK-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(S1)S(=O)(=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
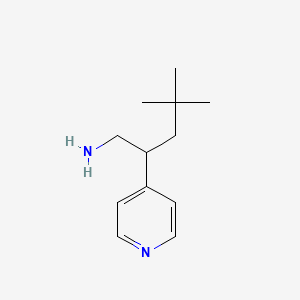
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
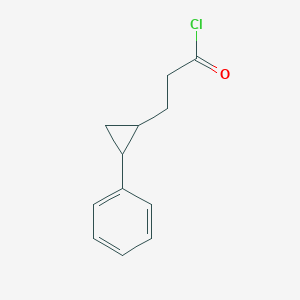
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
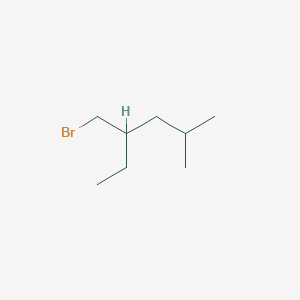

![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
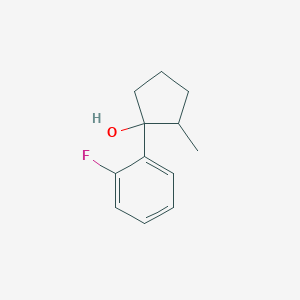
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
